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Compound of Interest

Compound Name: Mevalonic Acid

CAS No.: 150-97-0

Cat. No.: B085504 Get Quote

The most common reason for experimental failure is the misunderstanding of the two chemical

forms of mevalonate: Mevalonolactone (MVL) and Mevalonate Anion (MVA⁻).

The Equilibrium Problem
Mevalonate is commercially available primarily as Mevalonolactone (MVL), a cyclic ester

(lactone).[1] In aqueous solution, it exists in equilibrium with the open-chain carboxylate form

(Mevalonic Acid/Mevalonate).[1]

Mevalonolactone (MVL): Neutral, more lipophilic.[1] Can cross membranes via passive

diffusion (slow) but is biologically inactive until hydrolyzed.

Mevalonate Anion (MVA⁻): Negatively charged at physiological pH.[1] Biologically active

substrate for Mevalonate Kinase. Cannot cross membranes passively. It requires active

transport via Monocarboxylate Transporters (MCTs), specifically MCT1 (SLC16A1).[1][2]

The "Trojan Horse" vs. "Active Transport" Strategy
Your choice of form dictates the uptake mechanism.
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Feature
Strategy A: The Lactone

(Trojan Horse)

Strategy B: The Salt (Active

Transport)

Input Form
Mevalonolactone (MVL)

dissolved in water/DMSO.

Sodium/Potassium Mevalonate

(prepared via hydrolysis).[1]

Entry Mechanism

Passive Diffusion (slow,

concentration gradient

dependent).[1]

MCT1-mediated Symport (fast,

saturable).[1]

Intracellular Step

Requires intracellular

esterases or spontaneous

hydrolysis (pH > 7.[1]4) to

open the ring.

Immediately available for

Mevalonate Kinase.

Best For

Cells with low MCT1

expression; Long-term

incubations (>24h).

Standard Statin Rescue;

Pulse-chase labeling; Kinetic

studies.

Risk
Incomplete hydrolysis leads to

lag time in biological effect.

Requires precise pH

adjustment during stock prep.

Module 2: Visualization of Uptake Pathways
The following diagram illustrates the dual-entry mechanisms and the critical hydrolysis step

required for biological activity.
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Caption: Dual-entry pathways for Mevalonate. Note that the Salt form (MVA-) utilizes the high-

capacity MCT1 transporter, while the Lactone (MVL) relies on passive diffusion and intracellular

hydrolysis.

Module 3: Optimized Preparation Protocols
Do not simply dissolve Mevalonolactone in water and add it to cells if you require immediate

metabolic rescue. Use Protocol B for maximum reliability.

Protocol A: Mevalonolactone Stock (The "Lazy" Method)
Use only for long-term (>24h) incubations where kinetic precision is not critical.

Dissolve commercial Mevalonolactone (oil or solid) in DMSO or Ethanol to 1 M (130 mg/mL).

[1]

Dilute into media.[1][3][4]

Warning: This relies on intracellular hydrolysis.[1] Expect a 2-4 hour lag in biological effect.
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Protocol B: Activated Mevalonate Salt (The "Gold
Standard")
Required for statin rescue experiments and transport studies. Objective: Chemically open the

lactone ring to form the active salt (Sodium Mevalonate) before addition to cells.

Weigh: Measure 130 mg of DL-Mevalonolactone (MW: 130.14 g/mol ).

Dissolve: Add 0.5 mL of sterile water.

Hydrolyze: Add 0.41 mL of 1.0 M NaOH (approx. 1.02 equivalents).[1] The slight excess

base drives the equilibrium to the open salt form.

Incubate: Heat at 37°C for 1 hour (or 50°C for 30 mins). This step is crucial; simply mixing at

room temperature is insufficient to fully open the ring.

Adjust: Check pH. It should be slightly basic (~pH 8-9). Neutralize carefully to pH 7.4 using

small volumes of 1 M HCl or HEPES buffer.

Volume: Adjust final volume to 1.0 mL with water to achieve a 1 M Stock Solution.

Sterilize: Pass through a 0.22 µm filter.[1] Store at -20°C.

Module 4: Troubleshooting & FAQs
Scenario 1: "My statin-treated cells are dying despite
adding Mevalonate."
Diagnosis:

Concentration Mismatch: Statin blockade (e.g., Lovastatin 10 µM) is potent.[1] If you are

adding 10-50 µM Mevalonate, it may be insufficient to overcome the depletion of

geranylgeranyl pyrophosphate (GGPP).[1]

Formulation Error: Did you add the Lactone directly? If your cell line has low esterase

activity, the lactone remains inactive.[1] Solution:

Switch to Protocol B (Salt form).[1]
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Titrate concentration: Typical rescue doses range from 100 µM to 1 mM.

Caution: Concentrations >5 mM can inhibit cell growth due to accumulation of toxic

phosphorylated intermediates.

Scenario 2: "I see high variability between replicates."
Diagnosis:

pH Fluctuations: The transport of Mevalonate via MCT1 is proton-coupled. If your media pH

drifts (e.g., old media becoming alkaline), uptake efficiency drops significantly because

MCT1 requires a proton gradient (H⁺ symport).[1] Solution:

Buffer your media with 25 mM HEPES to maintain stable pH 7.4.

Ensure the Mevalonate stock was neutralized (Protocol B, Step 5) so it doesn't alter the local

pH of the well upon addition.

Scenario 3: "Can I use Mevalonate to label cholesterol?"
Diagnosis:

Yes, but "Cold" rescue and "Hot" labeling require different kinetics.[1] Solution:

For labeling (e.g., ³H-Mevalonolactone), use the Lactone form.[1] The high specific activity

allows detection even with passive diffusion, and the lactone penetrates lipid compartments

(ER membranes) effectively where cholesterol synthesis enzymes reside.

Module 5: Decision Tree for Experimental Design
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Caption: Decision matrix for selecting the correct Mevalonate form based on experimental

intent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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